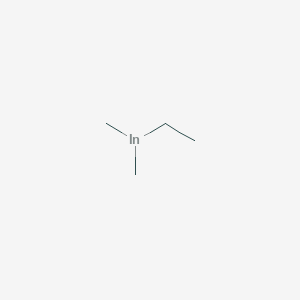
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- is a chemical compound with the molecular formula C30H22N2O6. It is commonly known as Bisbenzimide or Hoechst 33258. This compound is widely used in scientific research applications, particularly in the field of molecular biology. Bisbenzimide is a fluorescent dye that binds to DNA, allowing for its visualization under a microscope.
Mécanisme D'action
Bisbenzimide binds to the minor groove of DNA, specifically to the AT-rich regions. This binding causes a change in the conformation of the DNA, resulting in fluorescence. The fluorescence emission of Bisbenzimide is proportional to the amount of DNA present, allowing for its quantification.
Effets Biochimiques Et Physiologiques
Bisbenzimide has no known biochemical or physiological effects. It does not affect the structure or function of DNA, nor does it affect cell viability. However, it is important to note that Bisbenzimide is a potential mutagen and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bisbenzimide is its ability to stain DNA specifically and with high sensitivity. It can be used in a variety of techniques and assays, making it a versatile tool in molecular biology research. However, Bisbenzimide has some limitations. It is a potential mutagen and should be handled with care. It also has a low binding affinity for GC-rich regions of DNA, which can affect its accuracy in certain applications.
Orientations Futures
There are several future directions for the use of Bisbenzimide in scientific research. One area of interest is the development of new fluorescent dyes that can specifically stain different regions of DNA. Another area of interest is the use of Bisbenzimide in the study of epigenetics, specifically in the visualization of histone modifications. Additionally, there is potential for the use of Bisbenzimide in the development of new diagnostic tools for diseases such as cancer.
Méthodes De Synthèse
The synthesis method of Bisbenzimide involves the reaction of 2,4,5-triphenylimidazole with 1,3-dibromo-2-propanone in the presence of sodium ethoxide. The resulting product is then reacted with sodium hydroxide and benzil to form Bisbenzimide. This synthesis method was first reported by Hoechst AG in 1972.
Applications De Recherche Scientifique
Bisbenzimide is widely used in scientific research applications, particularly in the field of molecular biology. It is used as a fluorescent dye to stain DNA, allowing for its visualization under a microscope. Bisbenzimide is commonly used in techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in DNA quantification assays, such as the Hoechst dye assay.
Propriétés
Numéro CAS |
100093-39-8 |
|---|---|
Nom du produit |
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- |
Formule moléculaire |
C24H18N2O6 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O6/c27-21(25-18-10-6-16(7-11-18)23(29)30)20(14-15-4-2-1-3-5-15)22(28)26-19-12-8-17(9-13-19)24(31)32/h1-14H,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
Clé InChI |
CVIJHIQLUPIDRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Autres numéros CAS |
100093-39-8 |
Synonymes |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenyl-prop-2-enoyl]amino]benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)


![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
